REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH2:9]([N:11]([CH2:20][CH3:21])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)[CH3:10].[OH-].[K+]>CO>[CH2:9]([N:11]([CH2:20][CH3:21])[C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:4]2[C:5](=[O:8])[C:6](=[CH:16][C:15]3[CH:18]=[CH:19][C:12]([N:11]([CH2:9][CH3:10])[CH2:20][CH3:21])=[CH:13][CH:14]=3)[CH2:7][N:2]([CH3:1])[CH2:3]2)=[CH:14][CH:13]=1)[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=O)C=C1)CC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at reflex 31/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from 700 ml acetonitrile
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=C(C=C2CN(CC(C2=O)=CC2=CC=C(C=C2)N(CC)CC)C)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |